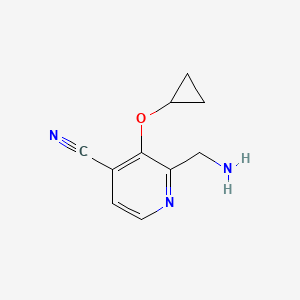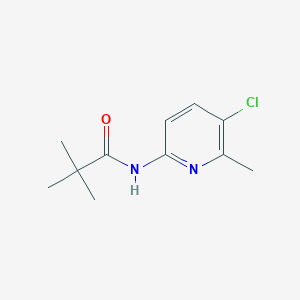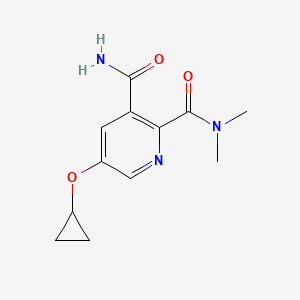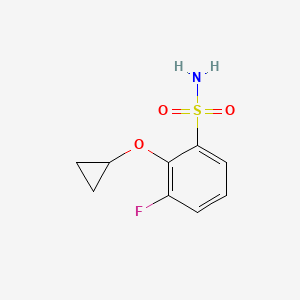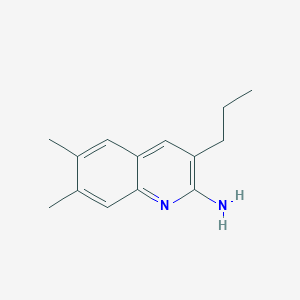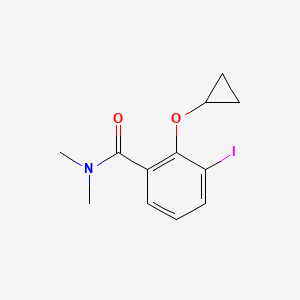
2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H14INO2 It is a derivative of benzamide, featuring a cyclopropoxy group and an iodine atom attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide typically involves the iodination of a benzamide derivative followed by the introduction of the cyclopropoxy group. One common method includes the following steps:
Iodination: The starting material, a benzamide derivative, is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the benzene ring.
Cyclopropoxylation: The iodinated intermediate is then reacted with cyclopropyl alcohol in the presence of a base, such as potassium carbonate, to form the cyclopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropoxy group and iodine atom can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Cyclopropoxy-3-iodo-N,N-dimethylaniline: Similar structure but with an aniline group instead of a benzamide group.
2-Cyclopropoxy-3-iodo-N-methylbenzamide: Similar structure but with a single methyl group on the nitrogen atom.
2-Cyclopropoxy-3-iodobenzamide: Similar structure but without the dimethyl groups on the nitrogen atom.
Uniqueness
2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide is unique due to the presence of both the cyclopropoxy group and the iodine atom on the benzene ring, along with the dimethyl groups on the nitrogen atom. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H14INO2 |
|---|---|
分子量 |
331.15 g/mol |
IUPAC名 |
2-cyclopropyloxy-3-iodo-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H14INO2/c1-14(2)12(15)9-4-3-5-10(13)11(9)16-8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
InChIキー |
FSCADFILVFVUBH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)I)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




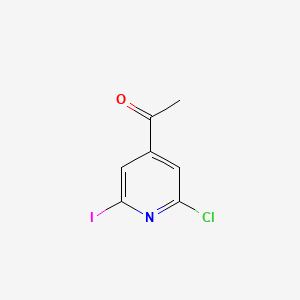

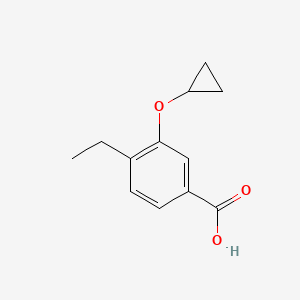
![4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
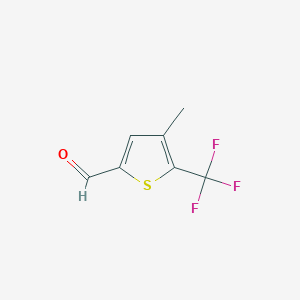
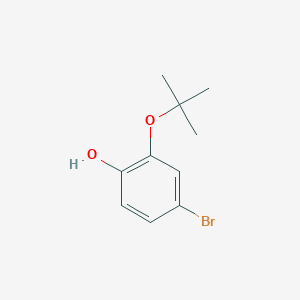
![Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate](/img/structure/B14846216.png)
